3-(2-Ethylphenyl)-3-azetidinol
Description
3-(2-Ethylphenyl)-3-azetidinol is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a hydroxyl group at the 3-position and a 2-ethylphenyl group. This structure combines the conformational rigidity of the azetidine ring with the lipophilic character of the ethylphenyl substituent.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-ethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-2-9-5-3-4-6-10(9)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
InChI Key |
ZSHIHUBHEOZKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2(CNC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods: Industrial production of 3-(2-ethylphenyl)azetidin-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted azetidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Ethylphenyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-ethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
T-817MA ([1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl}-3-azetidinol maleate])
- Structural Similarities: Both compounds share the 3-azetidinol core.
- Key Differences: T-817MA includes a benzothiophene-ethoxy-propyl chain and a maleate counterion, enhancing solubility and bioavailability . The ethylphenyl group in 3-(2-Ethylphenyl)-3-azetidinol replaces the benzothiophene moiety, likely increasing lipophilicity and blood-brain barrier penetration.
- Biological Activity: T-817MA demonstrates neurotrophic effects, reducing amyloid-beta neurotoxicity and promoting neurite outgrowth in Alzheimer’s disease models .
Azetidin-3-ol Hydrochloride
- Structural Similarities : Both compounds feature an azetidine ring with a hydroxyl group.
- Key Differences :
- Implications: The absence of a lipophilic group in Azetidin-3-ol hydrochloride may limit its CNS penetration compared to this compound.
3-(1-Methyl-3-pentyl-3-azetidinyl)phenol
- Structural Similarities : Both have an azetidine ring substituted with aromatic groups.
- The pentyl chain increases lipophilicity, possibly extending half-life but reducing solubility.
- Implications : Functional group variations highlight the balance between solubility and membrane permeability in azetidine-based drug design.
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
- Structural Similarities : Shares the 2-ethylphenyl substituent.
- Key Differences: The dihydroquinazolinone core replaces the azetidinol ring, altering electronic properties and hydrogen-bonding capacity .
- Implications: The quinazolinone scaffold is associated with kinase inhibition, suggesting divergent biological targets compared to azetidinol derivatives.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | LogP (Predicted) | Solubility | Key Substituents |
|---|---|---|---|---|
| This compound | ~193.25 | ~2.5 | Moderate (DMSO) | 2-Ethylphenyl, hydroxyl |
| T-817MA | ~463.52 | ~1.8 | High (maleate salt) | Benzothiophene-ethoxy-propyl |
| Azetidin-3-ol hydrochloride | ~109.55 | ~0.3 | High (aqueous) | Hydroxyl, chloride |
| 3-(1-Methyl-3-pentyl-3-azetidinyl)phenol | ~249.38 | ~3.1 | Low (organic solvents) | Phenol, pentyl |
Notes:
- The ethylphenyl group in this compound confers moderate lipophilicity (LogP ~2.5), favoring membrane permeability but limiting aqueous solubility.
- T-817MA’s maleate salt improves solubility, critical for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
